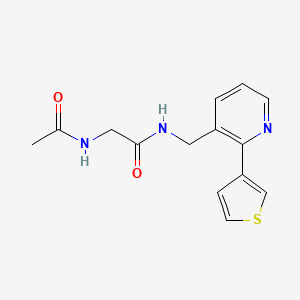

2-アセトアミド-N-((2-(チオフェン-3-イル)ピリジン-3-イル)メチル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Starting Material: The pyridine-thiophene intermediate.

Reaction: Acetylation using acetic anhydride.

Conditions: Base (e.g., pyridine) and solvent (e.g., dichloromethane) at room temperature.

Formation of the Final Compound

Starting Material: The acetylated intermediate.

Reaction: Amidation with 2-aminoacetamide.

Conditions: Coupling reagents (e.g., EDCI, HOBt) and solvent (e.g., DMF) at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

Catalyst Recycling: Using recyclable palladium catalysts to reduce costs.

Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.

科学的研究の応用

Chemistry

Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

Material Science: Used in the synthesis of conductive polymers and organic semiconductors.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its acetamido group.

Biomolecular Probes: Used in the design of probes for studying biological pathways.

Medicine

Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

Chemical Sensors: Utilized in the development of sensors for detecting environmental pollutants.

Agriculture: Potential use in the synthesis of agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Pyridine-Thiophene Intermediate

Starting Materials: 2-bromopyridine and thiophene-3-boronic acid.

Reaction: Suzuki-Miyaura coupling reaction.

Conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene) under reflux conditions.

化学反応の分析

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Products: Oxidized derivatives of the thiophene or pyridine rings.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Products: Reduced forms of the acetamido group or the aromatic rings.

-

Substitution

Reagents: Halogenating agents or nucleophiles.

Products: Substituted derivatives on the pyridine or thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in ethanol at 0°C.

Substitution: Bromine in chloroform at room temperature.

作用機序

The mechanism by which 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme Binding: The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

Receptor Modulation: The compound may bind to receptors, altering signal transduction pathways.

DNA Intercalation: Potential to intercalate into DNA, affecting gene expression.

類似化合物との比較

Similar Compounds

2-acetamido-N-((2-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a furan ring instead of thiophene.

2-acetamido-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide: Contains two pyridine rings.

Uniqueness

Thiophene Ring: Provides unique electronic properties and reactivity.

Pyridine Ring: Enhances binding affinity to biological targets.

Acetamido Group: Contributes to the compound’s solubility and reactivity.

This detailed analysis highlights the synthesis, reactions, applications, and unique features of 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, showcasing its potential in various scientific and industrial fields.

生物活性

2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring both thiophene and pyridine rings, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H15N3O2S and its IUPAC name. The presence of functional groups such as acetamido enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O2S |

| Molecular Weight | 289.35 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

Mechanisms of Biological Activity

The biological activity of 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can be attributed to several mechanisms:

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties, potentially by inhibiting viral replication through interference with key viral enzymes or cellular pathways .

- Antitumor Effects : The compound may demonstrate cytotoxicity against various cancer cell lines, possibly through mechanisms such as apoptosis induction or cell cycle arrest. For instance, related compounds have shown significant inhibition of tumor growth in preclinical models .

- Enzyme Inhibition : The structural features suggest potential as enzyme inhibitors, particularly in pathways involving kinases or other critical regulatory proteins in cellular signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide.

Study 1: Antiviral Activity

A study published in MDPI examined N-Heterocycles as promising antiviral agents. Compounds with similar structural motifs demonstrated effective inhibition against various viral targets with EC50 values ranging from 0.20 to 0.35 μM . This suggests that 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide may exhibit comparable antiviral efficacy.

Study 2: Antitumor Effects

In another investigation focusing on N-substituted derivatives, compounds were evaluated for their ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells. The results indicated enhanced cell growth inhibition when combined with other agents, highlighting the potential for synergistic effects in therapeutic applications .

Comparative Analysis

To understand the relative potency of 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, it is useful to compare it with structurally related compounds.

Table 2: Comparative Biological Activity

| Compound | Activity Type | EC50/IC50 Value |

|---|---|---|

| Similar Compound A | Antiviral | 0.25 μM |

| Similar Compound B | Antitumor | IC50 = 15 μM |

| 2-acetamido-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | Potential (TBD) | TBD |

特性

IUPAC Name |

2-acetamido-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-10(18)16-8-13(19)17-7-11-3-2-5-15-14(11)12-4-6-20-9-12/h2-6,9H,7-8H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYQEPDYLBICQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NCC1=C(N=CC=C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。